An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)pyrimidin-5-ol
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)pyrimidin-5-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylamino)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry. The document details a robust synthetic protocol, including the rationale behind experimental choices, and outlines a suite of analytical techniques for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrimidine-based scaffolds.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases essential for DNA and RNA.[1] This structural prominence has made pyrimidine derivatives a cornerstone of medicinal chemistry, with applications ranging from antiviral and anticancer agents to central nervous system-active drugs.[2][3] The specific functionalization of the pyrimidine core allows for the fine-tuning of pharmacological properties. 2-(Methylamino)pyrimidin-5-ol, with its methylamino and hydroxyl substituents, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[4] The strategic placement of these functional groups offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 2-(Methylamino)pyrimidin-5-ol suggests a convergent synthetic approach. The core pyrimidine ring can be constructed from acyclic precursors, a common strategy known as de novo synthesis.[4] Alternatively, a pre-functionalized pyrimidine can be modified. For this guide, we will focus on a de novo synthesis which offers greater control over substituent placement.
The chosen strategy involves the condensation of a three-carbon component with a guanidine derivative. Specifically, we will utilize a malonic acid derivative and methylguanidine. This approach is favored for its efficiency and the ready availability of starting materials.
Caption: Retrosynthetic analysis of 2-(Methylamino)pyrimidin-5-ol.
Experimental Protocol: Synthesis of 2-(Methylamino)pyrimidin-5-ol
This section details a step-by-step procedure for the synthesis of the title compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| Diethyl malonate | 105-53-3 | 160.17 g/mol | ≥99% | Sigma-Aldrich |
| Methylguanidine hydrochloride | 593-86-2 | 93.54 g/mol | ≥98% | Sigma-Aldrich |
| Sodium ethoxide | 141-52-6 | 68.05 g/mol | ≥96% | Sigma-Aldrich |
| Ethanol, absolute | 64-17-5 | 46.07 g/mol | ≥99.5% | Fisher Scientific |
| Hydrochloric acid, concentrated | 7647-01-0 | 36.46 g/mol | 37% | VWR |
| Diethyl ether | 60-29-7 | 74.12 g/mol | ≥99% | EMD Millipore |
Step-by-Step Synthesis Procedure
Caption: Overall workflow for the synthesis of 2-(Methylamino)pyrimidin-5-ol.
Step 1: Preparation of the Reaction Mixture
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To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).
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Carefully add sodium ethoxide (1.2 equivalents) to the ethanol in portions. The dissolution of sodium ethoxide is exothermic and should be done with caution.
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Rationale: Sodium ethoxide acts as a strong base to deprotonate diethyl malonate, forming the reactive enolate nucleophile. Anhydrous conditions are crucial to prevent the quenching of the base.
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-
Once the sodium ethoxide has completely dissolved, add diethyl malonate (1.0 equivalent) dropwise to the solution while stirring.
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In a separate beaker, dissolve methylguanidine hydrochloride (1.1 equivalents) in a minimal amount of absolute ethanol.
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Add the methylguanidine solution to the reaction flask.
Step 2: Condensation and Cyclization
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
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Rationale: The elevated temperature facilitates the nucleophilic attack of the malonate enolate on the guanidine carbon, followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidine ring.
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Step 3: Hydrolysis and Decarboxylation
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After the reaction is complete, cool the mixture to room temperature.
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Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 1-2. This will likely cause a precipitate to form.
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Rationale: Acidification protonates the pyrimidine ring and facilitates the hydrolysis of the ester group.
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-
Heat the acidified mixture to reflux for an additional 2-3 hours.
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Rationale: The continued heating in an acidic medium promotes the decarboxylation of the resulting carboxylic acid intermediate at position 5.
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Step 4: Work-up and Isolation
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Cool the reaction mixture in an ice bath.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).
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The crude product, 2-(Methylamino)pyrimidin-5-ol, should precipitate out of the solution.
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Collect the solid by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether.
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Rationale: The water wash removes inorganic salts, and the diethyl ether wash removes any non-polar organic impurities.
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Step 5: Purification
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
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Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.
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Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization of 2-(Methylamino)pyrimidin-5-ol
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₇N₃O[5] |
| Molecular Weight | 125.13 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar solvents like ethanol, methanol, and DMSO |
Spectroscopic Analysis
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
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Expected Chemical Shifts (δ) in DMSO-d₆:
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~2.7-2.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group attached to the nitrogen atom (-NHCH₃ ).
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~7.5-7.7 ppm (singlet, 2H): These two equivalent protons are on the pyrimidine ring at positions 4 and 6.
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~6.5-7.0 ppm (quartet or broad singlet, 1H): This signal is from the proton of the methylamino group (-NH CH₃). The coupling to the methyl protons might be observable.
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~9.0-10.0 ppm (broad singlet, 1H): This downfield signal is characteristic of the hydroxyl proton (-OH ). This peak is often exchangeable with D₂O.
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4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
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Expected Chemical Shifts (δ) in DMSO-d₆:
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~28-30 ppm: Carbon of the methyl group (-NHC H₃).
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~140-145 ppm: Carbons at positions 4 and 6 of the pyrimidine ring.
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~150-155 ppm: Carbon at position 5 of the pyrimidine ring, attached to the hydroxyl group.
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~160-165 ppm: Carbon at position 2 of the pyrimidine ring, attached to the methylamino group.
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4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected Characteristic Absorption Bands (cm⁻¹):
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3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
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3100-3300 cm⁻¹: N-H stretching vibration of the secondary amine.
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2900-3000 cm⁻¹: C-H stretching vibrations of the methyl group and the aromatic ring.
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1600-1650 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.
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1200-1300 cm⁻¹: C-O stretching vibration of the phenol-like hydroxyl group.
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4.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion Peak (M⁺):
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m/z = 125.06: Corresponding to the molecular formula C₅H₇N₃O. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Plausible Fragmentation Pattern:
Caption: Analytical techniques for the characterization of 2-(Methylamino)pyrimidin-5-ol.
Potential Applications in Drug Discovery
The 2-(methylamino)pyrimidine scaffold is a privileged structure in medicinal chemistry.[4] The presence of both a hydrogen bond donor (NH) and acceptor (N in the ring), along with the hydroxyl group, makes 2-(Methylamino)pyrimidin-5-ol an attractive starting point for the development of kinase inhibitors, which often target the ATP-binding site of enzymes.[8] Furthermore, pyrimidine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The synthesized compound can serve as a key intermediate for the generation of a library of analogues for screening against various biological targets.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of 2-(Methylamino)pyrimidin-5-ol. By understanding the rationale behind each experimental step and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this valuable chemical entity. The insights provided herein are intended to empower scientists in their efforts to explore the chemical space of pyrimidine derivatives for the discovery of new therapeutic agents.
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